2-Methoxy-6-methyl-4-nitroaniline
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Overview
Description
2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound with the molecular formula C8H10N2O3 It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to an aniline ring
Mechanism of Action
Target of Action
2-Methoxy-6-methyl-4-nitroaniline is an aromatic organic compound Similar compounds, such as 2-methoxy-4-nitroaniline, have been used in the synthesis of photorefractive polymers as novel chromophores in analytical studies .
Mode of Action
It’s known that aromatic compounds like this are valuable for nonlinear optical (nlo) applications due to their delocalized pi-electron cloud . This allows them to interact with applied electromagnetic fields in various materials to generate new electromagnetic fields altered in frequency, phase, amplitude, or other physical properties .
Biochemical Pathways
It’s known that the metabolism of 2-methoxy-4-nitroaniline, a similar compound, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy mna in certain animals .
Pharmacokinetics
It’s known that 2-methoxy-4-nitroaniline is an important inducer of cyp1a2 owing to its small molecular size . This suggests that it may have significant bioavailability and could potentially influence the metabolism of other compounds.
Result of Action
It’s known that 2-methoxy-4-nitroaniline is used as a photometric reagent for the determination of ethinylestradiol (ete), a semi-synthetic estrogen that is widely used in oral contraceptives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s known that 2-methoxy-4-nitroaniline is released when sunlight interacts with yellow tattoo pigments . This suggests that light exposure could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Methoxy-6-methyl-4-nitroaniline participates in diverse reactions, such as coupling and condensation, enabling the synthesis of new compounds . It also finds application in polymer chemistry as a monomer or building block for producing polymers with desired properties .
Cellular Effects
The toxicity of this compound has not been extensively studied, but it is known to undergo in vivo metabolism into 4-nitrophenol, which has potential hepatotoxicity and can affect the immune system . Additionally, this compound may cause skin and eye irritation .
Molecular Mechanism
The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of this compound suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .
Dosage Effects in Animal Models
In a reproductive toxicity study, timed-mated female Harlan Sprague Dawley rats were exposed to 0–10,000 ppm this compound by dosed feed from gestation day 6 through postnatal day (PND) 21 . Decreases in mean litter weights were observed at 5000 ppm this compound, compared to control, beginning at PND1 .
Metabolic Pathways
The metabolism of this compound occurs via the hydroxylation of the phenyl ring to form 6-hydroxy MNA . Major metabolites detected were sulfate and glucuronide conjugates of 6-hydroxy MNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-methyl-4-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 2-methoxy-6-methylaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group into the aromatic ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration process while minimizing by-products.
Chemical Reactions Analysis
2-Methoxy-6-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Reduction: 2-Methoxy-6-methyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2-Methoxy-6-methyl-4-nitrobenzoic acid.
Scientific Research Applications
2-Methoxy-6-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of photorefractive polymers and other advanced materials.
Comparison with Similar Compounds
2-Methoxy-6-methyl-4-nitroaniline can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: Lacks the methyl group, leading to different reactivity and applications.
4-Methoxy-2-nitroaniline: Has the methoxy and nitro groups in different positions, affecting its chemical properties.
2-Methyl-4-nitroaniline: Lacks the methoxy group, resulting in different chemical behavior.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-6-methyl-4-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWOOYMMFCGHCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)OC)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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